Hydrogen-Bond Donor Capacity Distinguishes CAS 153473-53-1 from the Cyano and N-Ethyl Acetamide Analogs
The target compound possesses two hydrogen-bond donors (N‑H of indole and N‑H of acetamide), whereas the directly analogous 3‑cyanopyridine derivative (2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]pyridine-3-carbonitrile) has zero H‑bond donors, and the N‑ethyl‑acetamide analog (CAS 153473-54-2) has one H‑bond donor [1]. Hydrogen-bond donor count is a critical determinant of CNS drug‑like properties (blood–brain barrier permeation and P‑glycoprotein recognition), so the acetamide group of CAS 153473-53-1 occupies a unique H‑bond donor niche within the series [2].
| Evidence Dimension | Hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | HBD = 2 (indole NH + acetamide NH) |
| Comparator Or Baseline | CAS 153473-54-2 (N-ethyl-acetamide analog): HBD = 1; 2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]pyridine-3-carbonitrile: HBD = 0 |
| Quantified Difference | ΔHBD = +1 versus N-ethyl analog; +2 versus cyano analog |
| Conditions | Computed from SMILES using standard Lipinski rule-of-five descriptors; verified across Chem960 and PubChem entries . |
Why This Matters
Different H‑bond donor counts directly impact passive membrane permeability, CNS penetration, and efflux transporter susceptibility, making CAS 153473-53-1 pharmacokinetically distinct from its 0‑ and 1‑HBD analogs.
- [1] J-GLOBAL. 2-[4-[(1H-Indol-2-yl)carbonyl]piperazino]-3-pyridinecarbonitrile (HBD=0). View Source
- [2] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001;46:3-26. View Source
